molecular formula C4H6O2 B13969017 2,3-Epoxybutyraldehyde

2,3-Epoxybutyraldehyde

Cat. No.: B13969017
M. Wt: 86.09 g/mol
InChI Key: KAUFURBKZOMSKM-UHFFFAOYSA-N
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Description

2,3-Epoxybutyraldehyde is an organic compound characterized by the presence of both an epoxide and an aldehyde functional group

Preparation Methods

2,3-Epoxybutyraldehyde can be synthesized through several methods. One common route involves the epoxidation of trans-crotonaldehyde using hydrogen peroxide in an aqueous-alcoholic solution at an optimal pH of 8-8.5 . Another method includes the reaction of 2,3-epoxysuccinaldehyde mono-[dimethyl acetal] with ethyl (triphenylphosphoranylidene)acetate . Industrial production methods often involve similar epoxidation reactions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2,3-Epoxybutyraldehyde undergoes various chemical reactions due to its functional groups. Some of the notable reactions include:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and primary amines for nucleophilic substitution . Major products formed from these reactions include carboxylic acids, primary alcohols, and amino alcohols.

Scientific Research Applications

2,3-Epoxybutyraldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Epoxybutyraldehyde involves its reactivity due to the presence of both the epoxide and aldehyde groups. The epoxide ring is highly strained and can react with nucleophiles, while the aldehyde group can undergo various redox reactions. These reactions can lead to the formation of various products, depending on the conditions and reagents used .

Comparison with Similar Compounds

2,3-Epoxybutyraldehyde can be compared with other similar compounds such as 2,3-epoxysuccinaldehyde and ethyl 2,3-epoxysuccinaldehydate. These compounds also contain epoxide and aldehyde groups but differ in their molecular structure and reactivity. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under different conditions .

Similar compounds include:

Properties

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

3-methyloxirane-2-carbaldehyde

InChI

InChI=1S/C4H6O2/c1-3-4(2-5)6-3/h2-4H,1H3

InChI Key

KAUFURBKZOMSKM-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C=O

Origin of Product

United States

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